3-クロロ-6-(4-メチル-1H-イミダゾール-1-イル)ピリダジン

概要

説明

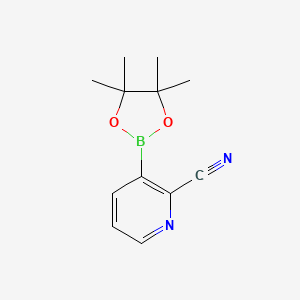

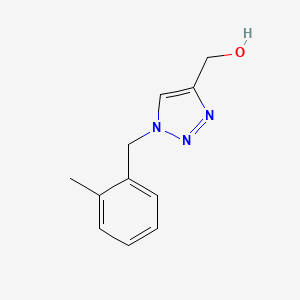

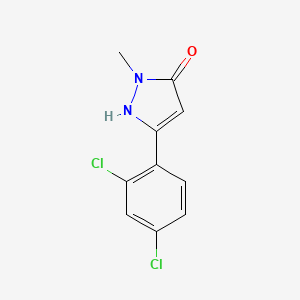

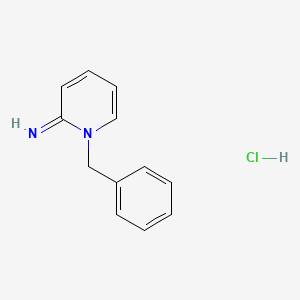

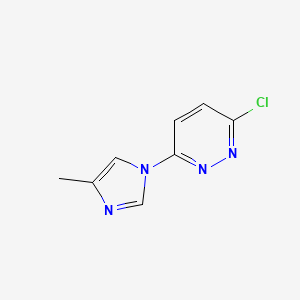

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is a chemical compound with the CAS Number: 941294-26-4. It has a molecular weight of 194.62 and its IUPAC name is 3-chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine .

Molecular Structure Analysis

The molecular formula of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is C8H7ClN4 . The InChI code is 1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 .科学的研究の応用

置換イミダゾールの合成

イミダゾールは、日常生活で用いられる機能性分子の合成において重要な役割を果たします。 3-クロロ-6-(4-メチル-1H-イミダゾール-1-イル)ピリダジンのユニークな構造は、医薬品、天然物、ポリマーにおける主要な構成要素である置換イミダゾールの位置選択的合成を可能にします .

抗菌活性

イミダゾール誘導体は、本研究対象化合物に関連する化合物も含めて、有望な抗菌活性を示しています。 マンニッヒ塩基法などの技術を用いて合成することができ、S. aureusやK. pneumoniaeなどの様々な菌株に対して効果があることが示されており、シプロフロキサシンなどの標準的な抗生物質よりも効果が高い可能性があります .

幼虫駆除への応用

イミダゾール誘導体は、幼虫駆除活性について評価されています。 3-クロロ-6-(4-メチル-1H-イミダゾール-1-イル)ピリダジンの構造類似体は、ペルメトリンなどの従来の幼虫駆除剤よりも効果的である可能性があり、病気を媒介する蚊の個体数を抑制するための新しい手段を提供します .

抗真菌性

この化合物の構造は、抗真菌剤の開発に適しています。 Candida albicans、Microsporum audouinii、Aspergillus nigerなどの真菌株を標的にするように調整することができ、市販の抗真菌薬の代替手段を提供します .

創薬

イミダゾール環は、医薬品化学において貴重な構造です。 3-クロロ-6-(4-メチル-1H-イミダゾール-1-イル)ピリダジンの誘導体は、抗糖尿病、抗炎症、抗ヒスタミンなどの様々な生物学的特性を示す可能性があり、創薬において貴重な骨格となります .

計算化学研究

この化合物は、密度汎関数理論(DFT)や分子ドッキングなどの計算化学研究に使用することができ、生物学的標的との反応性や結合親和性を予測することができます。 これにより、新しい薬剤や生物活性分子の合理的設計を支援することができます .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Some imidazole derivatives have been found to inhibit prostaglandin e2 and interleukin activity , suggesting potential involvement in inflammatory pathways.

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities .

生化学分析

Biochemical Properties

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .

Cellular Effects

The effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access. Additionally, it may activate certain enzymes by stabilizing their active conformation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range produces optimal results without toxicity .

Metabolic Pathways

3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit or activate enzymes in the glycolytic pathway, affecting glucose metabolism. Additionally, this compound can alter the levels of key metabolites, such as ATP and NADH, impacting overall cellular energy balance .

Transport and Distribution

Within cells and tissues, 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in certain tissues, leading to localized effects. Its distribution within the cell can also influence its activity and function .

Subcellular Localization

The subcellular localization of 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and DNA repair processes .

特性

IUPAC Name |

3-chloro-6-(4-methylimidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-4-13(5-10-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZBGBUKRGBVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608031 | |

| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

941294-26-4 | |

| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-Phenyl-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B1369429.png)